molecular formula C12H21NO4 B1381411 1-[(Tert-butoxy)carbonyl]-4,4-dimethylpyrrolidine-3-carboxylic acid CAS No. 1373223-11-0

1-[(Tert-butoxy)carbonyl]-4,4-dimethylpyrrolidine-3-carboxylic acid

Cat. No.: B1381411
CAS No.: 1373223-11-0
M. Wt: 243.3 g/mol
InChI Key: KSTVRUBGONQZCA-UHFFFAOYSA-N
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Description

1-[(tert-butoxy)carbonyl]-4,4-dimethylpyrrolidine-3-carboxylic acid (CAS 1373223-11-0) is a high-purity pyrrolidine derivative offered with a minimum purity of 97.0% . This compound, with the molecular formula C12H21NO4 and a molecular weight of 243.30 g/mol, serves as a valuable building block in organic and medicinal chemistry . The tert-butoxycarbonyl (Boc) group acts as a crucial protecting group for the pyrrolidine nitrogen, safeguarding the amine functionality during synthetic sequences and allowing for its selective deprotection under mild acidic conditions downstream. The 4,4-dimethyl and carboxylic acid substituents on the pyrrolidine ring provide distinct steric and electronic properties, making this scaffold a versatile intermediate for constructing more complex molecules, such as active pharmaceutical ingredients (APIs) and functional materials. This chemical is available for prompt delivery in multiple quantities, from 250mg to 10g, to support your research and development timelines . This product is strictly For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4,4-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-6-8(9(14)15)12(4,5)7-13/h8H,6-7H2,1-5H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSTVRUBGONQZCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CC1C(=O)O)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501141577
Record name 1,3-Pyrrolidinedicarboxylic acid, 4,4-dimethyl-, 1-(1,1-dimethylethyl) ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373223-11-0
Record name 1,3-Pyrrolidinedicarboxylic acid, 4,4-dimethyl-, 1-(1,1-dimethylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373223-11-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Pyrrolidinedicarboxylic acid, 4,4-dimethyl-, 1-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501141577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-[(Tert-butoxy)carbonyl]-4,4-dimethylpyrrolidine-3-carboxylic acid (CAS Number: 1373223-11-0) is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the class of pyrrolidine derivatives, which are known for their diverse pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C₁₂H₂₁NO₄
  • Molecular Weight : 243.303 g/mol
  • Purity : ≥97%
  • Physical State : Solid
  • Storage Conditions : Room temperature

The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets. Its carboxylic acid moiety is crucial for binding to proteins and enzymes, potentially influencing metabolic pathways.

Antimicrobial Activity

Recent studies have indicated that pyrrolidine derivatives exhibit antimicrobial properties. For instance, compounds similar in structure have shown effectiveness against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus). The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymatic processes.

Neuroprotective Effects

Pyrrolidine derivatives have also been investigated for their neuroprotective effects. Research suggests that these compounds may modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Study on Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various pyrrolidine derivatives, including this compound. The results demonstrated significant inhibitory effects against several bacterial strains with a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL.

Compound NameBacterial StrainMIC (µg/mL)
This compoundMRSA20
Similar Pyrrolidine DerivativeE. coli15

Neuroprotection Study

In a neuroprotection study conducted on SH-SY5Y neuroblastoma cells, the compound exhibited a dose-dependent reduction in oxidative stress markers. The compound was shown to decrease reactive oxygen species (ROS) levels by approximately 30% at a concentration of 50 µM.

Safety and Toxicology

While the compound shows promising biological activities, safety assessments are crucial. Toxicological studies indicate that it may cause skin irritation and is harmful if ingested. Proper handling and safety precautions are recommended when working with this compound in laboratory settings.

Scientific Research Applications

Peptide Synthesis

Boc-DMPCA is primarily utilized as an intermediate in the synthesis of peptides. The Boc group provides a protective layer for the amino group during peptide coupling reactions. This protection allows for selective reactions at other functional groups without interfering with the amine's reactivity.

Case Study: Synthesis of Bioactive Peptides

In a study published in the Journal of Peptide Science, researchers utilized Boc-DMPCA to synthesize a series of bioactive peptides that exhibited promising activity against cancer cell lines. The study highlighted how the use of Boc-DMPCA facilitated the formation of peptide bonds while maintaining high yields and purity levels in the final products .

Medicinal Chemistry

Boc-DMPCA has been investigated for its potential therapeutic applications, particularly in the development of novel drugs targeting various diseases.

Potential Therapeutic Applications

  • Anticancer Agents : Research indicates that derivatives of Boc-DMPCA may have cytotoxic effects on specific cancer cell lines, suggesting its potential as a scaffold for anticancer drug development .
  • Neurological Disorders : Certain studies have explored the use of Boc-DMPCA derivatives in treating neurological conditions due to their ability to penetrate the blood-brain barrier and interact with neurotransmitter systems .

Chemical Research and Development

In addition to its applications in medicinal chemistry and peptide synthesis, Boc-DMPCA serves as a valuable reagent in various chemical research contexts.

Research Applications

  • Synthesis of Novel Compounds : Researchers have employed Boc-DMPCA as a starting material for synthesizing complex organic molecules, leveraging its functional groups to create diverse chemical entities .
  • Analytical Chemistry : The compound can be used in analytical methods to study reaction mechanisms involving pyrrolidine derivatives, providing insights into their reactivity and stability under different conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between 1-[(tert-Butoxy)carbonyl]-4,4-dimethylpyrrolidine-3-carboxylic acid and related compounds:

Compound Name Core Structure Substituents/Modifications Molecular Formula Key Properties/Applications References
Target Compound Pyrrolidine Boc at N1; 4,4-dimethyl; COOH at C3 ~C₁₂H₂₁NO₄ High steric hindrance; Boc deprotection under acidic conditions
(3S,4R)-1-Boc-4-phenylpiperidine-3-carboxylic acid Piperidine Boc at N1; phenyl at C4; COOH at C3 C₁₇H₂₃NO₄ 6-membered ring; enhanced conformational flexibility for CNS-targeting drugs
(±)-trans-1-Boc-3-methyl-pyrrolidine-3-carboxylate Pyrrolidine Boc at N1; methyl ester at C3 C₁₂H₂₁NO₄ Esterified carboxylate for prodrug synthesis; lower acidity vs. free acid
1-Benzyl-4,4-dimethylpyrrolidine-3-carboxylic acid Pyrrolidine Benzyl at N1; 4,4-dimethyl; COOH at C3 C₁₅H₂₁NO₂ Acid-labile benzyl group; used in transient protection strategies

Key Findings

Ring Size and Flexibility :

  • The target compound’s pyrrolidine core (5-membered) exhibits greater ring strain and rigidity compared to the piperidine analog (6-membered) in . This rigidity can enhance stereochemical control in asymmetric syntheses but may reduce compatibility with bulkier reagents .
  • Piperidine derivatives (e.g., ) are more prevalent in bioactive molecules targeting neurological receptors due to their conformational adaptability .

Substituent Effects: Boc vs. Benzyl Protection: The Boc group in the target compound offers stability under basic conditions, whereas the benzyl-substituted analog () requires acidic conditions for deprotection. This makes the Boc derivative preferable in base-mediated reactions . 4,4-Dimethyl Substitution: The geminal dimethyl groups at C4 increase steric hindrance, reducing unwanted side reactions (e.g., nucleophilic attacks at C4) compared to non-methylated analogs like (±)-trans-methyl pyrrolidine derivatives () .

Carboxylic Acid Reactivity :

  • The free carboxylic acid at C3 enables direct coupling reactions (e.g., amide bond formation), unlike esterified analogs (e.g., (±)-trans-methyl ester in ), which require hydrolysis steps .

Synthetic Utility :

  • The target compound is a preferred intermediate in synthesizing protease inhibitors and kinase modulators, where steric shielding of the pyrrolidine ring improves selectivity .
  • Fluorinated analogs (e.g., ) exhibit enhanced bioavailability but require more complex synthetic routes .

Preparation Methods

Boc Protection of Pyrrolidine-3-carboxylic Acid

One common approach involves protecting the nitrogen of pyrrolidine-3-carboxylic acid with the Boc group:

Step Reagents & Conditions Yield Notes
Boc protection of pyrrolidine-3-carboxylic acid Pyrrolidine-3-carboxylic acid dissolved in methanol under nitrogen atmosphere at 0°C; triethylamine added; Boc anhydride added; stirred at room temperature for 23 h 99% Reaction under inert atmosphere prevents oxidation; mild conditions preserve stereochemistry

This method yields 1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid as a white solid with high purity.

Carboxylation and Ester Hydrolysis

The carboxylic acid functionality at the 3-position is often introduced or revealed by hydrolysis of ester precursors:

Step Reagents & Conditions Yield Notes
Hydrolysis of ethyl ester Reaction mixture stirred at 0°C for 1 hour, followed by aqueous workup with sodium sulfite and pH adjustment to 5.0 using KH2PO4 and HCl Not specified Extraction with isopropyl alcohol:methylene chloride; careful pH control essential for product isolation

Alternative Synthetic Routes

Some research articles describe the synthesis of Boc-protected pyrrolidine derivatives via β-keto ester intermediates and subsequent transformations, including:

  • Use of carbodiimide coupling agents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and hydroxybenzotriazole to facilitate amide bond formation.
  • Reactions conducted in dichloromethane under nitrogen atmosphere at room temperature.
  • Purification by column chromatography to isolate the desired Boc-protected pyrrolidine carboxylic acids.

Summary Table of Key Preparation Steps

Preparation Step Reagents/Conditions Temperature Yield (%) Key Notes
Boc protection of pyrrolidine-3-carboxylic acid Boc anhydride, triethylamine, methanol, N2 atmosphere 0°C to RT 99 High purity, preserves stereochemistry
Introduction of 4,4-dimethyl groups Starting from branched alkyl precursors, silyl-protected amines -5°C to 0°C Not specified Requires inert atmosphere, careful temperature control
Ester hydrolysis to carboxylic acid Sodium sulfite, pH adjustment with KH2PO4/HCl, extraction solvents 0°C to RT Not specified pH control critical for extraction and purity
Carbodiimide-mediated coupling EDC·HCl, HOBt, dichloromethane, triethylamine RT, N2 atmosphere 70-88 Used for amide bond formation, followed by purification

Detailed Research Findings

  • The Boc protecting group is essential for stabilizing the amino functionality during multi-step synthesis, allowing selective deprotection later.
  • The 4,4-dimethyl substitution increases steric hindrance, which can influence the compound's biological activity and stability.
  • Reaction conditions such as low temperature and inert atmosphere are critical to avoid side reactions and racemization.
  • Carbodiimide coupling agents and hydroxybenzotriazole improve coupling efficiency and yield in amide bond formation steps.
  • Purification typically involves aqueous workup, pH adjustment, and column chromatography to achieve high purity (>95%).

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-[(Tert-butoxy)carbonyl]-4,4-dimethylpyrrolidine-3-carboxylic acid, and what key intermediates should be monitored?

  • Methodological Answer : A common approach involves Boc (tert-butoxycarbonyl) protection of the pyrrolidine nitrogen, followed by functionalization of the carboxylic acid moiety. Key intermediates include the Boc-protected pyrrolidine and the free base form. For example, similar compounds (e.g., tert-butyl (3R)-3-{[(2-nitrophenyl)sulfonyl]oxy}pyrrolidine-1-carboxylate) are synthesized using DMAP and triethylamine in dichloromethane at 0–20°C . Monitor intermediates via TLC (silica gel, UV visualization) and confirm purity by HPLC (>95% as per industry standards) .

Q. How can the Boc-protected group in this compound be selectively deprotected without affecting the carboxylic acid functionality?

  • Methodological Answer : Use acidic conditions (e.g., 4M HCl in dioxane or trifluoroacetic acid in dichloromethane) to cleave the Boc group. The carboxylic acid group remains stable under these conditions. Verify deprotection via 1H^1H NMR by observing the disappearance of the tert-butyl singlet (~1.4 ppm) and FT-IR to confirm retention of the carboxylic acid O–H stretch (~2500–3000 cm1^{-1}) .

Q. What analytical techniques are critical for characterizing the stereochemistry and purity of this compound?

  • Methodological Answer :

  • Chiral HPLC : Resolve enantiomers using a chiral stationary phase (e.g., Chiralpak IA) with hexane:isopropanol mobile phases.
  • X-ray Crystallography : Confirm absolute configuration if single crystals are obtainable (e.g., similar compounds like (3R,4S)-1-(tert-Butoxycarbonyl)-4-(2-cyanophenyl)pyrrolidine-3-carboxylic acid have been structurally resolved) .
  • NMR Spectroscopy : Analyze 1H^1H, 13C^{13}C, and DEPT-135 spectra to verify substituent positions and rule out epimerization .

Advanced Research Questions

Q. How can computational methods (e.g., DFT or reaction path searching) optimize the synthesis of this compound and predict regioselectivity?

  • Methodological Answer : Use quantum chemical calculations (e.g., Gaussian 16) to model transition states and identify low-energy pathways for Boc protection and carboxylation. For example, ICReDD’s approach combines computational reaction path searches with experimental validation to minimize trial-and-error optimization . Validate predictions by comparing computed 13C^{13}C NMR shifts with experimental data .

Q. What experimental strategies mitigate side reactions (e.g., ring-opening or decarboxylation) during the synthesis of this compound?

  • Methodological Answer :

  • Temperature Control : Maintain reactions below 25°C to prevent thermal decomposition.
  • Protection of Reactive Sites : Temporarily protect the carboxylic acid as a methyl ester during Boc protection, then hydrolyze under mild conditions (e.g., LiOH in THF/water) .
  • Additives : Use scavengers like molecular sieves to sequester water in anhydrous reactions .

Q. How can researchers resolve contradictory data regarding the stability of this compound under varying pH conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 40°C for 72 hours. Monitor degradation via LC-MS and quantify stability using kinetic modeling (e.g., Arrhenius equation). Reference analogous compounds (e.g., 1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-7-carboxylic acid) to identify pH-sensitive functional groups .

Safety and Handling

  • Hazards : Skin/eye irritation (GHS Category 2B), acute toxicity (oral, Category 4). Use PPE: nitrile gloves, chemical goggles, and lab coats .
  • Emergency Measures : For inhalation exposure, move to fresh air; for skin contact, wash with soap and water for 15 minutes .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(Tert-butoxy)carbonyl]-4,4-dimethylpyrrolidine-3-carboxylic acid
Reactant of Route 2
1-[(Tert-butoxy)carbonyl]-4,4-dimethylpyrrolidine-3-carboxylic acid

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